N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a naphthyridine core, a cyano group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization.
Introduction of the Cyano Group: The cyano group can be introduced via a cyanoacetylation reaction, where the naphthyridine derivative is treated with cyanoacetic acid or its derivatives.
Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the cyano-substituted naphthyridine with benzylamine and a suitable thiol reagent to form the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano group and the naphthyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The sulfanylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are known for their biological activity.
Naphthyridine Derivatives: Compounds with a naphthyridine core are widely studied for their medicinal properties.
Sulfanylacetamides: These compounds contain the sulfanylacetamide moiety and are investigated for their potential therapeutic applications.
Uniqueness
N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide stands out due to its unique combination of structural features, which confer distinct biological and chemical properties
Properties
CAS No. |
889949-79-5 |
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Molecular Formula |
C20H20N4OS |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-benzyl-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4OS/c21-11-16-10-17-19(15-6-8-24(17)9-7-15)23-20(16)26-13-18(25)22-12-14-4-2-1-3-5-14/h1-5,10,15H,6-9,12-13H2,(H,22,25) |
InChI Key |
RRPOCEYOQJTHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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